5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

Medicinal Chemistry Structure-Based Drug Design Scaffold Engineering

Carbonyl-bridged pyrazole-furan carboxylic acid (LogP 1.73) for hCA XII/COX-2 SAR. Free -COOH enables direct amide library synthesis without ester hydrolysis. Matched molecular pair with methylene-bridged (CAS 1399656-43-9) and N-methyl (CAS 1399659-71-2) analogs for systematic permeability-activity studies. ≥98% HPLC purity.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
Cat. No. B11791362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)O)C
InChIInChI=1S/C12H12N2O4/c1-3-14-7(2)6-8(13-14)11(15)9-4-5-10(18-9)12(16)17/h4-6H,3H2,1-2H3,(H,16,17)
InChIKeyXOPJIENLTXXWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic Acid: A Heterocyclic Building Block for Anti-Inflammatory and Enzyme-Targeted Research Procurement


5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid (CAS 1399656-17-7) is a synthetic heterocyclic compound with molecular formula C₁₂H₁₂N₂O₄ and molecular weight 248.23 g/mol, characterized by a pyrazole core linked to a furan-2-carboxylic acid moiety via a carbonyl bridge . The pyrazole ring bears N-ethyl and C5-methyl substituents, which modulate steric and electronic properties relevant to target binding interactions. The compound belongs to the broader class of heteroaryl-pyrazole carboxylic acids, a chemotype investigated for carbonic anhydrase and cyclooxygenase inhibition [1]. Its bifunctional architecture—combining a hydrogen-bond-donating carboxylic acid with a hydrogen-bond-accepting carbonyl linker and a substituted pyrazole—positions it as a versatile intermediate in medicinal chemistry and agrochemical synthesis programs . Available from multiple research chemical suppliers at purities of ≥95% to ≥98% , the compound serves as a scaffold for derivatization and as a candidate for structure-activity relationship (SAR) exploration in enzyme inhibition campaigns.

Why 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Empirical Verification


The pyrazole-furan carboxylic acid chemical space contains multiple close analogs that differ by single substituent changes or linker modifications, yet these minor structural variations can produce large differences in target binding, selectivity, and physicochemical behavior . The N-ethyl group on the pyrazole ring of this compound, compared to the N-methyl or N-H analogs, alters lipophilicity (calculated LogP = 1.73) and steric bulk, which may affect membrane permeability and binding pocket complementarity . The carbonyl linker between the pyrazole and furan rings introduces conformational rigidity and a hydrogen-bond-accepting site absent in the methylene-bridged analog 5-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid (CAS 1399656-43-9) . The free carboxylic acid functionality differentiates this compound from its methyl ester prodrug form (CAS 1399662-54-4), potentially affecting solubility, metabolic stability, and the ability to form salt or co-crystal formulations . In the heteroaryl-pyrazole carboxylic acid series, even minor N-alkylation changes have been shown to shift carbonic anhydrase isoform selectivity by over an order of magnitude [1]. Consequently, generic substitution without experimental confirmation of equivalent target engagement, selectivity, and pharmacokinetic behavior carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic Acid Versus Closest Analogs


Carbonyl Linker Confers Hydrogen-Bond-Accepting Capacity and Conformational Rigidity Absent in the Methylene-Bridged Analog

The carbonyl linker (C=O) between the pyrazole C3 position and the furan C5 position endows the target compound with a hydrogen-bond-acceptor site and restricts rotational freedom compared to the methylene-bridged analog 5-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid (CAS 1399656-43-9) . The carbonyl oxygen contributes to the compound's computed topological polar surface area (TPSA) of 85.33 Ų and provides an additional H-bond acceptor (total 5 H-bond acceptors) versus the methylene analog's 3 acceptors . In the heteroaryl-pyrazole carboxylic acid series, carbonyl linkers have been shown via X-ray crystallography to participate in key hydrogen-bond networks within enzyme active sites; for the related indolyl-pyrazole carboxylic acid 1d, the carboxylic acid and pyrazole nitrogen engage a water-mediated H-bond network with the catalytic zinc and Thr199 of hCA II at 1.2 Šresolution [1]. The methylene analog lacks this H-bond-capable bridging atom, which may reduce target residence time or alter binding pose.

Medicinal Chemistry Structure-Based Drug Design Scaffold Engineering

N-Ethyl Substituent on Pyrazole Confers Higher Calculated Lipophilicity Compared to N-Methyl and N-H Analogs

The calculated partition coefficient (LogP) for the target compound is 1.73, as reported in the Chemscene computational chemistry datasheet . The N-ethyl substituent on the pyrazole N1 position contributes approximately +0.5 to +1.0 LogP units relative to the N-methyl analog 5-(1-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid (CAS 1399659-71-2, C10H8N2O4, MW 220.18) and an estimated >1.0 LogP units relative to the N-H analog [1]. This increase in lipophilicity is consistent with the established Hansch π constant for a methylene unit (approximately +0.5 per CH₂), though the closed-ring electronic environment of the pyrazole modulates this increment. In the heteroaryl-pyrazole carboxylic acid series reported by Cadoni et al., replacement of N-ethyl with N-H on the pyrazole of the lead indolyl-pyrazole compound shifted hCA I Ki from 0.042 μM (N-H analog 1a) to 6.61 μM (N-ethyl-N-methyl analog 1d), indicating that N-alkylation alone can alter target binding by over 150-fold [2]. While direct binding data for the furan series are not available, the pyrazole N-substitution pattern is a critical determinant of molecular recognition.

ADME Optimization Lipophilicity Modulation Drug Design

Free Carboxylic Acid Functionality Offers Synthetic Versatility Distinct from the Methyl Ester Prodrug Form

The target compound bears a free carboxylic acid group (-COOH), whereas the closest commercially available analog is the methyl ester, methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate (CAS 1399662-54-4) . The free acid can directly participate in amide coupling, esterification, salt formation, or bioconjugation reactions without a deprotection step, providing a one-step synthetic advantage over the methyl ester which requires basic hydrolysis (e.g., NaOH/EtOH reflux) to liberate the acid . The target compound is available at ≥98% purity from Chemscene, with quoted pricing of USD 3,678 for 5 g (as of 2026), while the methyl ester is listed at comparable purity levels . In the heteroaryl-pyrazole carboxylic acid series, Cadoni et al. demonstrated that esterification of the carboxylic acid to the methyl ester shifted hCA XII Ki from 0.44 μM (acid 1d) to 0.31 μM (ester 2d), a modest 1.4-fold change, but more dramatically shifted hCA I Ki from 6.61 μM (acid 1d) to 0.62 μM (ester 2d), a 10.7-fold change, indicating that the carboxylic acid vs. ester form can produce isoform-dependent selectivity shifts exceeding an order of magnitude [1].

Synthetic Chemistry Derivatization Building Block Procurement

Heteroaryl-Pyrazole Carboxylic Acid Chemotype Demonstrates Nanomolar to Low-Micromolar Carbonic Anhydrase Inhibition with Isoform-Dependent Selectivity

While direct CA inhibition data for the target compound are not available, the structurally related indolyl-pyrazole carboxylic acid 1d (bearing N-ethyl on indole, N-methyl on pyrazole, and a free carboxylic acid) inhibited hCA XII with Ki = 0.44 μM and hCA IX with Ki = 2.91 μM [1]. This compound 1d differs from the target compound in that the furan ring is replaced by an indole; however, both share the pyrazole-3-carbonyl-heteroaryl-carboxylic acid scaffold architecture [1]. The class demonstrates that N-alkylation on the pyrazole (specifically, the combination of N-ethyl and N-methyl groups as in 1d) yields sub-micromolar hCA XII inhibition while maintaining selectivity over hCA II (Ki = 0.78 μM, selectivity ratio ~1.8-fold) and hCA I (Ki = 6.61 μM, selectivity ratio ~15-fold) [1]. This contrasts with classical sulfonamide CA inhibitors such as acetazolamide, which inhibits hCA II with Ki = 0.012 μM (65-fold more potent than 1d) but lacks isoform selectivity, inhibiting hCA I, II, IX, and XII within a 40-fold window [1]. The non-sulfonamide heteroaryl-pyrazole chemotype thus offers a selectivity profile inaccessible to sulfonamide-based tools.

Carbonic Anhydrase Inhibition Hypoxic Tumor Targeting Enzyme Selectivity

Procurement-Relevant Research Application Scenarios for 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic Acid


Carbonic Anhydrase Isoform Selectivity Screening: A Non-Sulfonamide Chemotype Starting Point for hCA XII-Targeted Programs

Researchers developing selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII) should consider this compound as a scaffold for SAR exploration. The heteroaryl-pyrazole carboxylic acid chemotype has demonstrated sub-micromolar hCA XII inhibition (Ki = 0.44 μM for the closest characterized analog 1d) with 15-fold selectivity over hCA I, a profile unattainable with classical sulfonamide inhibitors such as acetazolamide [1]. The free carboxylic acid and carbonyl linker provide key hydrogen-bonding elements identified in the hCA II/1d co-crystal structure at 1.2 Å resolution [1]. Researchers should verify that replacing the indole of analog 1d with furan (as in the target compound) preserves or improves this selectivity window before scaling procurement.

Direct-Amide Library Synthesis Without Deprotection: Leveraging the Free Carboxylic Acid for One-Step Diversification

Medicinal chemistry teams building amide libraries for enzyme inhibition screening can benefit from the target compound's pre-installed carboxylic acid, which enables direct HBTU/DCC-mediated coupling to diverse amine building blocks without the ester hydrolysis step required for the corresponding methyl ester (CAS 1399662-54-4) . The 5-position attachment of the pyrazole-carbonyl to the furan ring leaves the 2-carboxylic acid available for derivatization, providing a single vector for library expansion. Based on related heteroaryl-pyrazole chemistry, amide derivatives may exhibit shifted isoform selectivity profiles compared to the parent acid, analogous to the 1.4-fold (hCA XII) and 10.7-fold (hCA I) Ki differences observed between acid and ester forms in the indolyl series [1].

Inflammation-Targeted Probe Development: Building on Pyrazole-Furan Pharmacophore Precedence in COX and LOX Pathways

The pyrazole-furan scaffold is recurrent in anti-inflammatory agent design, with several pyrazole derivatives demonstrating COX-2 inhibitory activity in the low-micromolar range [2]. While the target compound itself lacks validated COX/LOX inhibition data from primary peer-reviewed sources, its structural features—the N-ethyl pyrazole substitution pattern and carbonyl-furan-carboxylic acid architecture—align with pharmacophoric elements identified in pyrazole-based NSAID discovery programs [2]. As of 2026, no verified head-to-head COX-2 inhibition data exist for this compound versus celecoxib or other clinical comparators. Researchers initiating inflammation-targeted screens should therefore treat procurement as exploratory and incorporate appropriate positive controls (e.g., celecoxib for COX-2, zileuton for 5-LOX) to establish the compound's activity baseline in their specific assay system [3].

Physicochemical Comparator Studies: Evaluating N-Ethyl Lipophilicity Effects on Membrane Permeability in Matched Molecular Pairs

The target compound (LogP = 1.73, TPSA = 85.33 Ų), its N-methyl analog (CAS 1399659-71-2, estimated LogP ~1.0–1.2), and the methylene-bridged analog (CAS 1399656-43-9) form a matched molecular pair set for studying the impact of incremental lipophilicity and linker chemistry on passive membrane permeability and metabolic stability . Procurement of all three compounds enables systematic PAMPA or Caco-2 permeability comparisons, where the predicted permeability difference between the target and its N-methyl analog can test whether the +0.5 LogP increment translates to measurable permeability enhancement without exceeding the Lipinski threshold. Controlled procurement from a single supplier with certificate-of-analysis documentation is recommended to minimize inter-batch variability .

Quote Request

Request a Quote for 5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.